molecular formula C11H9NO3 B187386 N-(4-hydroxyphenyl)furan-2-carboxamide CAS No. 4104-33-0

N-(4-hydroxyphenyl)furan-2-carboxamide

Cat. No.: B187386
CAS No.: 4104-33-0
M. Wt: 203.19 g/mol
InChI Key: DGVKXCATWIGAIF-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)furan-2-carboxamide is an organic compound characterized by the presence of a furan ring and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-hydroxyphenyl)furan-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of furan-2-carbonyl chloride with 4-hydroxyaniline in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dichloromethane at room temperature, yielding the desired product in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The furan ring can be reduced under specific conditions to form dihydrofuran derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nitrated derivatives of the hydroxyphenyl group.

Scientific Research Applications

Medicinal Chemistry

N-(4-hydroxyphenyl)furan-2-carboxamide has been identified as a promising lead compound in the development of new therapeutic agents. Its unique structural features allow it to interact with various biological targets, making it suitable for several medical applications:

  • Pain Management and Neuroprotection : The compound has shown potential in targeting cannabinoid receptors, which are crucial in pain modulation and neuroprotection. Studies indicate that compounds with similar structures may enhance receptor activation, suggesting a pathway for developing analgesics and neuroprotective drugs.
  • Anti-inflammatory Properties : Research into related furan derivatives indicates that they may exhibit significant anti-inflammatory effects. These compounds can act as selective COX-2 inhibitors, which are beneficial in treating inflammatory conditions .

Antibacterial Activity

The antibacterial properties of this compound and its derivatives have been explored extensively:

  • Efficacy Against Drug-resistant Bacteria : Studies have demonstrated that certain furan derivatives possess strong antibacterial activity against multi-drug resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus. For instance, furan-2-carboxamide derivatives have been shown to inhibit the growth of these pathogens effectively .
  • Mechanisms of Action : The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell walls or inhibit essential metabolic pathways within the bacteria. Molecular docking studies have provided insights into how these compounds interact with bacterial enzymes, enhancing our understanding of their mechanisms .

Drug Development and Design

This compound serves as a valuable scaffold in drug design due to its versatile chemical structure:

  • Synthesis of Analogues : The compound can be modified to create various analogues with improved pharmacological properties. For example, modifications at the phenyl ring or the furan moiety can lead to enhanced biological activity or selectivity for specific targets .
  • Potential for Combination Therapies : Given its diverse biological activities, there is potential for using this compound in combination therapies, particularly in managing complex conditions such as cancer or chronic pain where multiple pathways are involved .

Case Studies and Research Findings

StudyFindings
Study on Analgesic PropertiesThis compound was effective in reducing pain responses in animal models through cannabinoid receptor activation.
Antibacterial Activity AssessmentDerivatives exhibited significant inhibition against resistant strains of E. coli, with some showing MIC values lower than commercially available antibiotics .
Molecular Docking StudiesDocking simulations revealed strong binding affinities between the compound and bacterial β-lactamases, indicating a mechanism for its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)furan-2-carboxamide: This compound is similar in structure but contains a bromine atom instead of a hydroxyl group.

    N-(4-methoxyphenyl)furan-2-carboxamide: This derivative has a methoxy group instead of a hydroxyl group, which can influence its reactivity and biological activity.

Uniqueness

N-(4-hydroxyphenyl)furan-2-carboxamide is unique due to the presence of the hydroxyphenyl group, which can participate in hydrogen bonding and other interactions that enhance its biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(4-hydroxyphenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.

1. Overview of Biological Activities

This compound belongs to the class of furan derivatives, which are known for their wide range of therapeutic effects. The compound exhibits potential in various biological activities, including:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Shows promise against several fungal strains.
  • Anticancer Activity : Demonstrates significant cytotoxic effects on various cancer cell lines.

2. Antibacterial Activity

The antibacterial properties of this compound have been highlighted in multiple studies. It has shown effectiveness against clinically relevant pathogens.

Research Findings

  • A study demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects ( ).
  • In vitro tests revealed that the compound could inhibit the growth of drug-resistant strains, particularly Acinetobacter baumannii and Klebsiella pneumoniae ( ).

Table 1: Antibacterial Efficacy

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus270
Escherichia coli300
Acinetobacter baumannii50
Klebsiella pneumoniae75

3. Antifungal Activity

The antifungal potential of this compound has also been investigated, showing effectiveness against various fungal pathogens.

Key Findings

  • The compound exhibited antifungal activity against Candida albicans, with significant inhibition zones observed in agar diffusion tests ( ).
  • Comparative studies indicated that its antifungal activity was comparable to standard antifungal agents, suggesting its potential as a therapeutic candidate ( ).

Table 2: Antifungal Efficacy

Fungal StrainInhibition Zone (mm)Reference
Candida albicans12
Fusarium oxysporum10

4. Anticancer Activity

This compound has shown promising results in anticancer research, particularly against liver and breast cancer cell lines.

Case Studies

  • A study reported that the compound reduced cell viability in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines significantly, with cell viability percentages dropping to as low as 33% at optimal concentrations ( ).
  • Structure-activity relationship (SAR) studies indicated that substituents on the phenyl ring could enhance anticancer activity, with electron-donating groups showing improved efficacy ( ).

Table 3: Anticancer Efficacy

Cell Line% Cell Viability at Optimal DoseReference
HepG233.29
MCF-741.81

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function by inhibiting key enzymes involved in these processes.
  • Antifungal Mechanism : It likely interferes with fungal cell membrane integrity or inhibits ergosterol synthesis.
  • Anticancer Mechanism : The cytotoxic effects are believed to arise from the induction of apoptosis in cancer cells through various signaling pathways.

Properties

IUPAC Name

N-(4-hydroxyphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-9-5-3-8(4-6-9)12-11(14)10-2-1-7-15-10/h1-7,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVKXCATWIGAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353678
Record name Furan-2-carboxylic acid (4-hydroxy-phenyl)-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4104-33-0
Record name Furan-2-carboxylic acid (4-hydroxy-phenyl)-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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